Adipate de bis(2-hydroxyéthyl)

Vue d'ensemble

Description

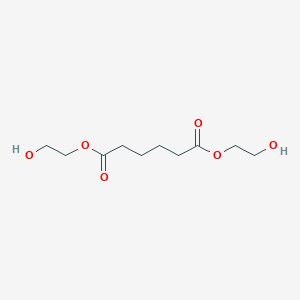

Bis(2-hydroxyethyl) adipate is an organic compound with the molecular formula C10H18O6. It is an ester derived from the reaction between adipic acid and ethylene glycol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Applications De Recherche Scientifique

Bis(2-hydroxyethyl) adipate has a wide range of applications in scientific research:

Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

Biology: Employed in the synthesis of biodegradable polymers for biomedical applications.

Medicine: Investigated for use in drug delivery systems due to its biocompatibility and biodegradability.

Industry: Utilized in the production of lubricants, coatings, and adhesives.

Mécanisme D'action

Target of Action

Bis(2-hydroxyethyl) adipate is primarily used in the synthesis of polybutylene adipate (PBA) and polyethylene terephthalate (PET) prepolymers . The compound interacts with these prepolymers, affecting their crystalline structure, polymorphism, and hydrolysis degradation .

Mode of Action

The compound is incorporated into the prepolymers through a two-step melt polycondensation method . This process results in the formation of four sequences: butylene adipate (BA), ethylene adipate (EA), butylene terephthalate (BT), and ethylene terephthalate (ET) . The mean BA sequence length decreases markedly with increasing Bis(2-hydroxyethyl) adipate molar ratio in the feed .

Biochemical Pathways

The incorporation of Bis(2-hydroxyethyl) adipate into the prepolymers affects their thermal properties . It decreases the melting point and crystallinity of the prepolymers . Isothermal crystallization experiments show that an increase in Bis(2-hydroxyethyl) adipate content decreases the crystallization rate at a constant degree of supercooling and the same crystal structure .

Result of Action

The introduction of Bis(2-hydroxyethyl) adipate into the prepolymers leads to the formation of polymorphic crystals in tetrapolymers . Pure α-form crystals develop after annealing at 27 °C for one month in PBA . The same annealing conditions lead to the development of mixed α- and β-form crystals in copolyesters with up to 15 mol% bis(2-hydroxyethyl) adipate . This results in a decrease in the crystallinity and an increase in the β-form crystals . Consequently, there is an increase in the elongation at break and a decrease in the modulus of elasticity and yield strength of the samples .

Action Environment

The action of Bis(2-hydroxyethyl) adipate is influenced by environmental factors such as temperature . For instance, the rate of hydrolysis degradation in an alkaline solution first increases, then decreases, and finally remains unchanged with increasing the amount of aromatic comonomer . This suggests that the compound’s action, efficacy, and stability are sensitive to changes in the environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(2-hydroxyethyl) adipate is typically synthesized through the esterification of adipic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:

HOOC-(CH2)4-COOH+2HO-CH2-CH2-OH→HO-CH2-CH2-OOC-(CH2)4-COO-CH2-CH2-OH+2H2O

Industrial Production Methods: In industrial settings, the production of bis(2-hydroxyethyl) adipate involves large-scale esterification processes. The reaction is conducted in a continuous reactor where adipic acid and ethylene glycol are fed in stoichiometric amounts. The reaction mixture is heated, and water is continuously removed to drive the reaction to completion. The product is then purified through distillation or crystallization.

Types of Reactions:

Esterification: As mentioned, bis(2-hydroxyethyl) adipate is formed through esterification.

Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to adipic acid and ethylene glycol.

Transesterification: Bis(2-hydroxyethyl) adipate can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

Hydrolysis: Adipic acid and ethylene glycol.

Transesterification: Various esters depending on the alcohol used.

Comparaison Avec Des Composés Similaires

Bis(2-ethylhexyl) adipate: Another ester of adipic acid, used as a plasticizer but with different physical properties due to its longer alkyl chains.

Bis(2-hydroxyethyl) terephthalate: An ester of terephthalic acid, used in the production of polyesters.

Uniqueness: Bis(2-hydroxyethyl) adipate is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a variety of applications in both aqueous and non-aqueous environments. Its biodegradability also makes it an attractive option for environmentally friendly applications.

Activité Biologique

Bis(2-hydroxyethyl) adipate (BHA) is a diester formed from adipic acid and ethylene glycol, characterized by the chemical formula C10H18O6. This compound is notable for its applications in various industries, including pharmaceuticals, plastics, and personal care products. Its unique properties make it a subject of interest in biological studies, particularly regarding its metabolic pathways, toxicity, and potential therapeutic uses.

BHA exhibits low toxicity levels in biological systems and is primarily metabolized through ester hydrolysis, resulting in the release of adipic acid and ethylene glycol. These metabolites are further processed in metabolic pathways, indicating that BHA does not accumulate significantly in biological organisms and is generally considered safe for use in consumer products.

1. Toxicological Profile

Research indicates that BHA has a favorable safety profile. It has been shown to have low acute toxicity, with studies demonstrating minimal adverse effects when administered at various doses. For instance, studies on rats and mice have shown that BHA does not induce significant hepatotoxicity or other systemic effects at low to moderate exposure levels .

2. Metabolism and Excretion

BHA is rapidly metabolized and eliminated from the body. In animal studies, it was found that a significant proportion of the administered dose appears in urine within 24 hours after oral administration. This rapid elimination suggests a low potential for bioaccumulation .

Applications in Drug Delivery

BHA serves as a plasticizer in pharmaceutical formulations, enhancing the flexibility and handling properties of solid oral medications such as tablets and capsules. Its role as a penetration enhancer has been explored, showing promise in facilitating the absorption of topical medications through the skin.

Table 1: Summary of Biological Activities of BHA

| Activity | Description |

|---|---|

| Plasticizer | Improves flexibility in pharmaceutical formulations |

| Penetration Enhancer | Facilitates drug absorption through skin |

| Low Toxicity | Minimal adverse effects observed in animal studies |

| Rapid Metabolism | Quickly metabolized and eliminated from biological systems |

Case Studies

Recent studies have highlighted the potential of BHA derivatives in antiviral applications. For example, vanillin derivatives incorporating BHA moieties have demonstrated significant activity against potato virus Y (PVY) and cucumber mosaic virus (CMV), outperforming traditional antiviral agents like ribavirin . The effective concentration values reported were substantially lower than those required for established antiviral treatments.

Table 2: Antiviral Activity of BHA Derivatives

| Compound | Virus Targeted | 50% Effective Concentration (μg/mL) |

|---|---|---|

| Vanillin-BHA derivative | Potato virus Y (PVY) | 217.6 |

| Vanillin-BHA derivative | Cucumber mosaic virus (CMV) | 205.7 |

| Ribavirin | PVY | 848.0 |

| Ribavirin | CMV | 808.1 |

Propriétés

IUPAC Name |

bis(2-hydroxyethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZKTFHQZNLYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)OCCO)CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40021-83-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,6-dioxo-1,6-hexanediyl)bis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40021-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10168781 | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-12-5 | |

| Record name | 1,6-Bis(2-hydroxyethyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.